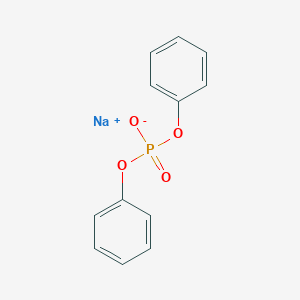
Sodium;diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diphenyl phosphate (SDPP) is a chemical compound that is widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H9NaO4P. SDPP has a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology. In
Wirkmechanismus
The mechanism of action of Sodium;diphenyl phosphate is not fully understood. It is known to act as a surfactant and emulsifier, which can affect the solubility and stability of lipid-based compounds. Sodium;diphenyl phosphate has also been shown to interact with cell membranes, affecting their permeability and fluidity.
Biochemische Und Physiologische Effekte
Sodium;diphenyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility and stability of lipids and lipoproteins, which can improve their delivery and uptake by cells. Sodium;diphenyl phosphate has also been shown to affect the permeability and fluidity of cell membranes, which can affect the transport of nutrients and other molecules across the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium;diphenyl phosphate has a number of advantages for lab experiments. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, Sodium;diphenyl phosphate has some limitations, including its potential toxicity and its limited solubility in organic solvents.
Zukünftige Richtungen
There are many future directions for the use of Sodium;diphenyl phosphate in scientific research. One area of interest is the development of new lipid-based delivery systems for drugs and other therapeutic agents. Sodium;diphenyl phosphate could be used to improve the solubility and stability of these compounds, improving their delivery and efficacy. Another area of interest is the study of the metabolism of lipids and lipoproteins. Sodium;diphenyl phosphate could be used to study the effects of various compounds on lipid metabolism, which could lead to the development of new treatments for lipid-related disorders.
Conclusion:
In conclusion, Sodium;diphenyl phosphate is a useful tool in scientific research that has a wide range of applications in various fields of study. It is a relatively inexpensive and easy-to-use compound that can be synthesized in large quantities. Sodium;diphenyl phosphate has many advantages for lab experiments, including its stability and long shelf life. However, it also has some limitations, including its potential toxicity and limited solubility in organic solvents. There are many future directions for the use of Sodium;diphenyl phosphate in scientific research, including the development of new lipid-based delivery systems and the study of lipid metabolism.
Synthesemethoden
Sodium;diphenyl phosphate can be synthesized by the reaction of diphenyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution and produces Sodium;diphenyl phosphate as a white crystalline solid. The reaction is as follows:
C12H10O4P + NaOH → C12H9NaO4P + H2O
Wissenschaftliche Forschungsanwendungen
Sodium;diphenyl phosphate is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used as a surfactant and emulsifier in the preparation of liposomes and other lipid-based delivery systems. Sodium;diphenyl phosphate is also used in the study of the metabolism of lipids and lipoproteins.
Eigenschaften
CAS-Nummer |
15205-59-1 |
|---|---|
Produktname |
Sodium;diphenyl phosphate |
Molekularformel |
C12H10NaO4P |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
sodium;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Na/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
FVOMJWZIGNBHOA-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |
Synonyme |
Phosphoric acid diphenyl(sodium) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



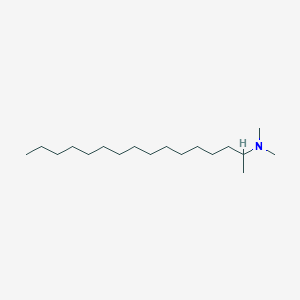
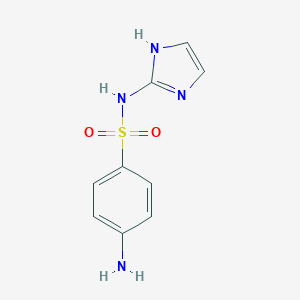
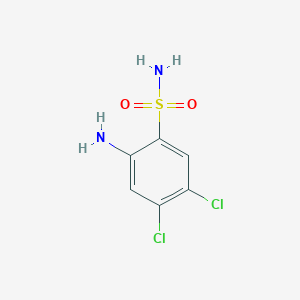

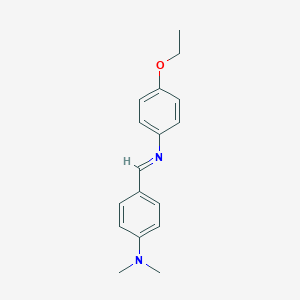
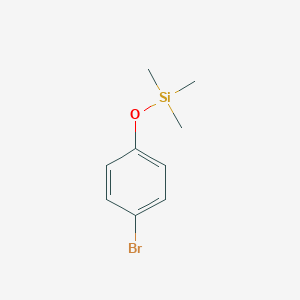

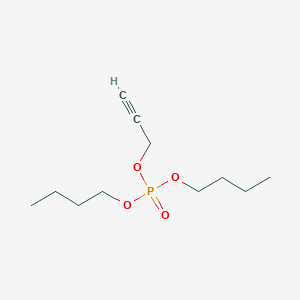
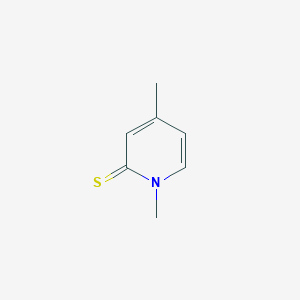
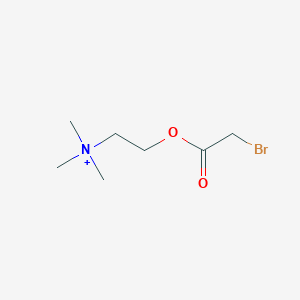


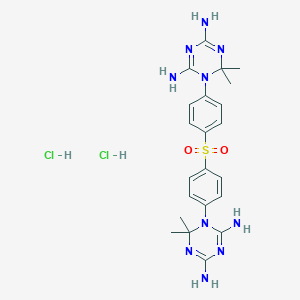
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)